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Calcium aluminate - 12042-68-1

Calcium aluminate

Catalog Number: EVT-311695
CAS Number: 12042-68-1
Molecular Formula: CaAl2O4
Al2CaO4
Molecular Weight: 158.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Monocalcium Aluminate (CA): CaO·Al2O3 []
  • Dicalcium Aluminate (CA2): 2CaO·Al2O3 []
  • Tricalcium Aluminate (C3A): 3CaO·Al2O3 [, , ]
  • Tetracalcium Aluminate (C4AF): 4CaO·Al2O3·Fe2O3 []
  • Dodecacalcium Heptaaluminate (C12A7): 12CaO·7Al2O3 []
  • Binders: In high-performance concretes and refractory materials due to their rapid setting, high early strength, and resistance to high temperatures and chemical attack. [, , ]
  • Aggregates: In high-performance concretes to enhance strength and durability, particularly in harsh environments. [, ]
  • Precursors: For synthesizing other materials, such as aluminum-based chemicals and biomaterials. [, , ]
Future Directions
  • Developing novel calcium aluminate-based materials with tailored properties: This involves exploring new compositions, synthesis techniques, and incorporating additives to enhance specific characteristics like strength, durability, and bioactivity. [, ]

Tricalcium Aluminate (C3A)

Compound Description: Tricalcium aluminate (C3A) is a major component of calcium aluminate cement and plays a critical role in its hydration process. C3A reacts with water to form various hydration products, influencing the setting time and strength development of the cement. []

Monocalcium Aluminate (CA)

Compound Description: Monocalcium aluminate (CA) is another important component of calcium aluminate cement. It is known for its rapid hydration and contribution to the early strength development of the cement. [, ]

Calcium Dialuminate (CA2)

Compound Description: Calcium dialuminate (CA2) is a high-temperature phase of calcium aluminate that forms during the synthesis of calcium aluminate cement. []

Calcium Aluminoferrite

Compound Description: Calcium aluminoferrite is a compound found in Portland cement clinker. It contains calcium, aluminum, iron, and oxygen. This compound can incorporate chromate into its structure. []

Tetracalcium Aluminate Trisulfate-32-Hydrate (Ettringite)

Compound Description: Tetracalcium aluminate trisulfate-32-hydrate, commonly known as ettringite, is a hydration product formed in calcium aluminate cement systems, particularly in the presence of calcium sulfate. Ettringite formation can lead to expansion in cement-based materials. [, ]

Teracalcium Aluminate Dichloride-10 Hydrate (Chloroaluminate)

Compound Description: Teracalcium aluminate dichloride-10 hydrate, also known as chloroaluminate, forms in calcium aluminate cement systems exposed to chloride ions. Similar to ettringite, chloroaluminate formation can also contribute to expansion. []

Hydrocalumite

Compound Description: Hydrocalumite is a layered double hydroxide compound that can form during the hydration of calcium aluminate cement, especially in the presence of calcium hydroxide. [, ]

Hydrogarnet

Compound Description: Hydrogarnet is a hydrated calcium aluminate silicate mineral that can form as a hydration product in calcium aluminate cement systems. []

Friedel's Salt

Compound Description: Friedel’s salt is a calcium aluminate chloride hydrate that forms in calcium aluminate cement systems exposed to chloride ions. It is known for its ability to bind chloride ions, potentially improving the resistance of concrete to chloride-induced corrosion. [, ]

Potassium Dawsonite

Compound Description: Potassium dawsonite is an intermediate compound observed during the alkaline hydrolysis of calcium aluminate cements in the presence of potassium. [, ]

Calcium Sulfoaluminate

Compound Description: Calcium sulfoaluminate compounds are used in combination with calcium aluminate cement to produce ultra-high strength cements. These compounds contribute to specific properties and influence the hydration behavior. []

Synthesis Analysis

The synthesis of calcium aluminates can be achieved through several methods:

  1. Solid-State Reaction: This traditional method involves mixing calcium oxide and aluminum oxide at high temperatures (typically between 1200 °C and 1400 °C). The reaction is facilitated by diffusion mechanisms among the solid reactants, leading to the formation of various calcium aluminate phases depending on the stoichiometry and temperature conditions .
  2. Sonochemical Process: A more recent approach involves using ultrasonic waves to enhance the reactivity of raw materials. In this method, an aqueous suspension of alumina and calcium oxide is subjected to ultrasonic treatment followed by heat treatment at varying temperatures (1000 °C to 1300 °C). This process has been shown to improve phase formation and mechanical properties due to enhanced interfacial contact and reactivity .
  3. Mechanical Activation: This involves the mechanical milling of aluminum dross with calcium carbonate, followed by sintering at around 1300 °C. The milling time and the molar ratio of aluminum oxide to calcium oxide significantly influence the final product's composition .
  4. Pechini Process: This method allows for synthesis at lower temperatures, typically around 1000 °C, where an amorphous precursor is formed through polymerization before being calcined to yield phase-pure tricalcium aluminate .
  5. Hydrothermal Methods: These involve the reaction of precursors under high-pressure steam conditions, which can lead to rapid crystallization of calcium aluminate phases from solution .
Molecular Structure Analysis

Calcium aluminate exhibits a complex crystal structure that varies with its phase. For instance:

  • Tricalcium Aluminate (Ca3Al2O6\text{Ca}_3\text{Al}_2\text{O}_6): This phase has a cubic structure with a space group Fd3ˉmFd\bar{3}m. The arrangement consists of octahedral aluminum ions surrounded by tetrahedral calcium ions.
  • Dicalcium Aluminate (Ca2Al2O4\text{Ca}_2\text{Al}_2\text{O}_4): This phase typically adopts a monoclinic structure characterized by chains of octahedral aluminum ions linked by calcium ions.

The molecular interactions within these structures contribute to their unique properties, such as hydration dynamics and thermal stability.

Chemical Reactions Analysis

Calcium aluminates participate in several chemical reactions, particularly in hydration processes:

  1. Hydration Reaction: Upon mixing with water, tricalcium aluminate reacts rapidly to form calcium hydroxide and other hydrated products. This reaction is crucial in cement applications as it contributes to early strength development.
  2. Formation Reactions: The synthesis reactions can be represented as follows:
    • 3CaO+2Al2O3Ca3Al2O63\text{CaO}+2\text{Al}_2\text{O}_3\rightarrow \text{Ca}_3\text{Al}_2\text{O}_6
    • 2CaO+2Al2O3+4H2O2CaAl2O44H2O2\text{CaO}+2\text{Al}_2\text{O}_3+4\text{H}_2\text{O}\rightarrow 2\text{CaAl}_2\text{O}_4\cdot 4\text{H}_2\text{O}

These reactions are influenced by temperature, pressure, and the presence of additives that can modify the kinetics and thermodynamics involved.

Mechanism of Action

The mechanism of action for calcium aluminates primarily revolves around their hydration process. When mixed with water, they undergo exothermic reactions that lead to the formation of hydrated phases. The initial hydration products include calcium hydroxide and various hydrated aluminum species, which contribute to the setting and hardening characteristics of calcium aluminate cements.

The presence of tricalcium aluminate accelerates the setting time due to its rapid hydration compared to other cement components. The formation of ettringite (calcium sulfoaluminate hydrate) during hydration further enhances the strength development in cement matrices.

Physical and Chemical Properties Analysis

Calcium aluminates exhibit distinct physical and chemical properties:

These properties make calcium aluminates suitable for applications requiring rapid strength gain and durability against aggressive environments.

Applications

Calcium aluminates have diverse applications across various fields:

  1. Construction Materials: Used primarily in the formulation of high-performance cements known as calcium aluminate cements, which are favored for their rapid setting times and resistance to sulfate attack.
  2. Refractory Materials: Due to their high melting points and thermal stability, they are utilized in refractory linings for furnaces and kilns.
  3. Waste Management: Calcium aluminates are employed in immobilizing hazardous waste materials due to their ability to form stable complexes with heavy metals.
  4. Environmental Applications: Used in wastewater treatment processes for removing phosphates and other contaminants due to their adsorption properties.
  5. Biomedical Applications: Emerging research explores their use in bone cement formulations due to biocompatibility and osteoconductivity.
Introduction to Calcium Aluminate

Definition and Chemical Classification

Calcium aluminate refers to a family of chemical compounds formed by the reaction between calcium oxide (lime) and aluminium oxide (alumina) at elevated temperatures. These compounds are characterized by variable stoichiometries and crystalline structures, with the general formula CaO·Al₂O₃ (abbreviated as CA in cement chemistry notation). Industrially significant calcium aluminate phases include:

  • Monocalcium aluminate (CaAl₂O₄ or CA): The primary hydraulic phase in calcium aluminate cements, responsible for rapid strength development [5] [9].
  • Dicalcium aluminate (CaAl₄O₇ or CA₂): Forms in higher-alumina compositions and contributes to refractory properties but exhibits slower hydration kinetics [3] [7].
  • Tricalcium aluminate (Ca₃Al₂O₆ or C₃A): A highly reactive phase also found in Portland cement clinkers.
  • Dodecacalcium hepta-aluminate (Ca₁₂Al₁₄O₃₃ or C₁₂A₇): Known as mayenite, this phase influences early hydration nucleation [5] [9].
  • Hexacalcium aluminate (CaAl₁₂O₁₉ or CA₆): A stable, inert phase prominent in refractory applications [1] [3].

These compounds are classified as hydraulic minerals due to their ability to react with water and form stable hydrated phases, enabling their use as cementitious binders. Unlike Portland cement systems dominated by calcium silicates, calcium aluminate systems derive their functionality primarily from alumina-rich phases [2] [7] [9].

Table 1: Major Calcium Aluminate Phases and Their Characteristics [1] [3] [5]

Mineral NameCement NotationCrystal SystemKey Properties
Monocalcium aluminateCAMonoclinicPrimary hydraulic phase; high reactivity
Dicalcium aluminateCA₂MonoclinicModerate reactivity; contributes to high-temperature stability
Tricalcium aluminateC₃ACubicHighly reactive; present in both CAC and Portland cements
MayeniteC₁₂A₇CubicFast-reacting; influences early hydration kinetics
Hibonite (Calcium hexaaluminate)CA₆HexagonalRefractory; low reactivity

Historical Development in Cementitious Materials Research

The development of calcium aluminate cements originated in the early 20th century with French engineer Jules Bied's pioneering work. Seeking sulfate-resistant binders, Bied patented a process in 1908-1909 for producing cement by fusing bauxite (aluminium ore) and limestone in a cupola furnace, leading to the material marketed as "Ciment Fondu" [1] [5]. This innovation addressed the critical limitation of Ordinary Portland Cement (OPC) in sulfate-rich environments.

The scientific foundation for understanding these materials advanced significantly with Rankin and Wright's publication of the lime-alumina phase diagram in 1915, which delineated the stability ranges of five key calcium aluminate compounds: CA, CA₂, C₃A, CA₆, and C₁₂A₇ [1]. This diagram provided essential insights into the relationship between composition, reactivity, and refractory properties, establishing that reactivity increases with higher lime content (e.g., C₃A is the most reactive), while alumina content enhances refractory characteristics [1] [3].

Research throughout the mid-20th century focused on optimizing manufacturing processes and addressing critical performance challenges. Notably, the phenomenon of "conversion" – where metastable hydrates (CAH₁₀, C₂AH₈) transform to the stable cubic hydrogarnet phase (C₃AH₆) with associated porosity increases and potential strength reductions – was identified and studied extensively [2] [5] [10]. Structural failures linked to improper use of calcium aluminate cement in the 1970s (e.g., swimming pool and building collapses) prompted rigorous reassessment and refined application guidelines, particularly the design philosophy of using the "converted strength" for structural calculations [2] [5]. Modern research emphasizes microstructure-property relationships, blended systems with supplementary cementitious materials, and specialized applications leveraging calcium aluminate cement's unique durability attributes [2] [6] [8].

Comparative Analysis with Portland Cement Systems

Calcium aluminate cements (CACs) and Ordinary Portland Cements (OPCs) exhibit fundamental differences in chemistry, performance, and application, stemming from their distinct compositions and reaction mechanisms.

Raw Materials and Primary Phases:OPC derives from limestone and clay/shale mixtures, yielding calcium silicate-dominated clinker phases (primarily C₃S and C₂S). Hydration produces calcium silicate hydrate (C-S-H) gel and calcium hydroxide (portlandite, Ca(OH)₂) [2] [9]. In contrast, CAC production typically uses limestone and bauxite, resulting in a clinker dominated by monocalcium aluminate (CA) and other aluminate phases like CA₂ and C₁₂A₇. Crucially, CAC hydration does not produce portlandite; instead, it forms calcium aluminate hydrates (e.g., CAH₁₀, C₂AH₈, C₃AH₆) and aluminium hydroxide gel (AH₃) [5] [9] [10].

Table 2: Comparative Properties of Calcium Aluminate Cement and Portland Cement [1] [2] [4]

PropertyCalcium Aluminate Cement (CAC)Ordinary Portland Cement (OPC)
Core Reactive PhasesCA, CA₂, C₁₂A₇C₃S, C₂S, C₃A, C₄AF
Primary Hydration ProductsCAH₁₀, C₂AH₈, C₃AH₆, AH₃C-S-H gel, Ca(OH)₂ (portlandite)
Early Strength GainVery rapid (high 24-hour strength, even at low temperatures)Slower; Type III offers rapid gain but still slower than CAC
Heat of HydrationHigher initial heat releaseLower initial heat release
Sulfate ResistanceExcellentModerate to good (depends on type, e.g., Type V)
Acid ResistanceSuperior resistance to mild acids and biogenic acids (e.g., sewer corrosion)Poor resistance due to soluble Ca(OH)₂
High-Temperature PerformanceExcellent (refractory grades withstand >1000°C); no strength loss on heatingPoor; dehydrates and disintegrates above ~300°C
Typical ApplicationsRefractory castables, rapid repairs, sewer linings, chemical-resistant floorsGeneral construction, structural concrete

Performance Characteristics:

  • Strength Development: CAC exhibits exceptionally rapid early strength gain. It achieves in 24 hours the equivalent strength OPC typically reaches in 28 days. This property persists even at low temperatures (0-5°C), where OPC hydration slows dramatically [5] [9].
  • Durability: CAC offers superior resistance to sulfate attack and mild acids due to the absence of soluble portlandite and the formation of a protective aluminium-rich gel layer. This makes it invaluable for sewer linings exposed to biogenic sulfuric acid corrosion [2] [5] [9]. OPC, while generally durable in many environments, is vulnerable to acids and concentrated sulfates due to portlandite dissolution and thaumasite formation.
  • Temperature Sensitivity: CAC hydration chemistry and microstructure are profoundly influenced by curing temperature. Below 20°C, metastable hydrates CAH₁₀ and C₂AH₈ form, yielding high initial strength. Between 20-30°C, mixed hydrates form. Above 30°C, the stable hydrate C₃AH₆ and AH₃ gel form directly. The conversion of metastable hydrates to stable phases (C₃AH₆ + AH₃ + water) increases porosity and can reduce strength, necessitating design based on the long-term converted strength [2] [8] [10]. OPC hydration is less dramatically affected by temperature, primarily influencing reaction rate rather than phase assemblage.
  • Thermal Resistance: High-alumina CAC grades (e.g., 70-80% Al₂O₃) are essential refractory binders, maintaining structural integrity above 1000°C due to the formation of stable ceramic bonds (e.g., CA₆). OPC dehydrates and disintegrates at temperatures exceeding 300-600°C [3] [7] [9].
  • Carbon Footprint: CAC manufacturing via fusion at ~1600°C is energy-intensive. However, its lower clinker factor compared to OPC (especially in blended formulations) and potential for reduced section sizes due to higher early strength can offer sustainability benefits in specific scenarios [4] [9].

Properties

CAS Number

12042-68-1

Product Name

Calcium aluminate

IUPAC Name

calcium;oxido(oxo)alumane

Molecular Formula

CaAl2O4
Al2CaO4

Molecular Weight

158.04 g/mol

InChI

InChI=1S/2Al.Ca.4O/q;;+2;;;2*-1

InChI Key

XFWJKVMFIVXPKK-UHFFFAOYSA-N

SMILES

[O-][Al]=O.[O-][Al]=O.[Ca+2]

Solubility

Soluble in acids
Reactive to wate

Synonyms

calcium aluminate

Canonical SMILES

[O-][Al]=O.[O-][Al]=O.[Ca+2]

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